2-Methoxy-5-methylphenol
Overview
Description
2-Methoxy-5-methylphenol, also known as 5-Methylguaiacol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol and is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its pleasant smoky aroma and is commonly found in various natural sources, including wood smoke and certain essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methylphenol can be synthesized through several methods. One common synthetic route involves the methylation of guaiacol (2-methoxyphenol) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic methylation of guaiacol. This process involves the use of a methylating agent, such as dimethyl sulfate or methyl chloride, in the presence of a catalyst like aluminum chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as methoxy-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Produces quinones or other oxidized phenolic compounds.
Reduction: Yields reduced phenolic derivatives.
Substitution: Results in halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Methoxy-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a model compound for studying the metabolism of phenolic compounds in biological systems.
Medicine: Research has explored its potential antimicrobial and antioxidant properties, making it a candidate for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Guaiacol (2-Methoxyphenol): Similar structure but lacks the methyl group at the 5-position.
m-Cresol (3-Methylphenol): Similar structure but lacks the methoxy group.
Thymol (2-Isopropyl-5-methylphenol): Contains an isopropyl group instead of a methoxy group.
Uniqueness: 2-Methoxy-5-methylphenol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. Its pleasant smoky aroma and potential biological activities make it valuable in various applications .
Properties
IUPAC Name |
2-methoxy-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNDEOYXGHGERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152469 | |
Record name | 2-Methoxy-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-09-1 | |
Record name | 2-Methoxy-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-5-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5V76OU33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Methoxy-5-methylphenol and where is it found?
A1: this compound, also known as 4-methylguaiacol, is a phenolic compound often found in various natural sources. It contributes to the smoky and phenolic aroma of certain products. For instance, it's a key aroma compound found in Islay scotch single malt whiskies, particularly those from the Ardbeg distillery. [] Its presence is attributed to the traditional kilning process using peat smoke during whisky production. []
Q2: Can you elaborate on the role of this compound in the aroma of Islay whiskies?
A2: In a study using the Sensomics concept, researchers identified 39 aroma compounds with an Odour Activity Value (OAV) ≥ 1 in a peaty single malt whisky from Islay. [] Among these, this compound had an OAV of 380, indicating its significant contribution to the overall aroma profile. [] The study confirmed that a group of phenol and 2-methoxyphenol derivatives, including this compound, were responsible for the distinctive smoky and phenolic aroma of the whisky. []
Q3: Besides whisky, are there other sources of this compound?
A3: Yes, this compound is also found in other food products. Research indicates its presence in various styles of Chinese traditional bacon, including Hunan and Sichuan styles. [] In these bacons, it's one of the 25 volatile flavor compounds identified, contributing to their unique aroma profiles. []
Q4: Are there potential applications of this compound beyond its flavoring properties?
A4: Research suggests that distilled liquid smoke from coconut shells, rich in this compound (5.2% composition), may hold potential for oral ulcer healing. [] While the exact mechanisms are still being investigated, the compound's antioxidant properties are thought to play a role. [] Studies in diabetic rats have shown promising results in improving oral ulcer healing after treatment with this distilled liquid smoke. []
Q5: How do antioxidants like this compound, found in coconut shell liquid smoke, potentially contribute to oral ulcer healing?
A5: A systematic review proposes that the antioxidant properties of compounds like this compound, abundant in coconut shell and rice husk liquid smoke, might be key to their potential in oral ulcer treatment. [] These compounds can neutralize reactive oxygen species, mitigating oxidative stress and inflammation associated with ulcers. [] They may also influence cellular responses, promoting healing processes. []
Q6: Can this compound be synthesized, and if so, what are the methods?
A6: Yes, this compound can be synthesized. One method involves a multi-step process starting from the commercially available compound 3-hydroxy-4-methoxy-benzaldehyde. [] This involves hydrogenation, protection, alkylation with 5-bromopent-1-ene, cyclization, and deprotection steps. [] Another method uses 1-Methoxy-4-methylbenzene, converting it to 3-Methyl-4-bromoanisole through bromination, followed by reaction with potassium hydroxide and a copper powder catalyst to produce this compound. []
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